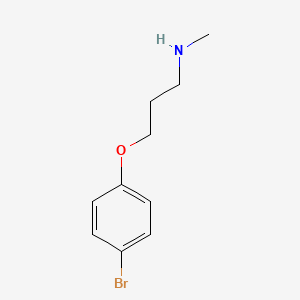

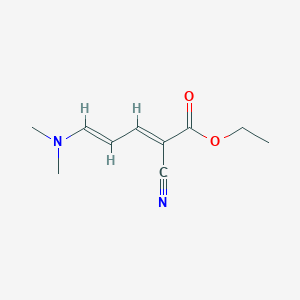

2-Benzyl-5-bromoisoindoline-1,3-dione

描述

2-Benzyl-5-bromoisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline diones, which are known for their interesting biological activities and their use as intermediates in the synthesis of various pharmacophores and alkaloids . The compound is characterized by the presence of a benzyl group attached to the isoindoline ring and a bromine atom at the

科学研究应用

Specific Scientific Field

This compound has been used in the field of bioorganic chemistry and cancer research .

Summary of the Application

2-Benzyl-5-bromoisoindoline-1,3-dione is a type of N-substituted imide, and derivatives of this compound have been synthesized and investigated for their potential as anticancer agents . These compounds have been tested against blood cancer using K562 and Raji cell lines .

Methods of Application or Experimental Procedures

The cytotoxicity assay was performed to determine the influence of these phthalimide derivatives on the survival of the cancer cells . In addition, flow-cytometry with annexin-V-conjugated with fluorescein isothiocyanate (FITC) and propidium iodide (PI) stains were used to investigate the type of cell death induced by these phthalimide derivatives .

Results or Outcomes

One of the compounds, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione, showed the most inhibitory effect on the viability of the cancer cells, with a CC50 of 0.26 µg/mL for Raji cells and 3.81 µg/mL for K562 cells . This compound was found to induce apoptosis and necrosis in Raji cells .

Application in Neurological Research

Specific Scientific Field

This compound has been used in the field of neurological research .

Summary of the Application

Isoindolines and isoindoline-1,3-dione, such as 2-Benzyl-5-bromoisoindoline-1,3-dione, have been found to modulate the dopamine receptor D3 . This suggests a potential application as antipsychotic agents . In addition, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

Methods of Application or Experimental Procedures

Results or Outcomes

Application in Green Chemistry

Specific Scientific Field

This compound has been used in the field of Green Chemistry .

Summary of the Application

Isoindolines and isoindoline-1,3-dione derivatives, such as 2-Benzyl-5-bromoisoindoline-1,3-dione, have been synthesized under solventless conditions . This approach aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes .

Methods of Application or Experimental Procedures

The compounds were synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible .

Results or Outcomes

Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized . This green synthesis technique for isoindolines/dioxoisoindolines provides a more environmentally friendly alternative to traditional methods .

安全和危害

The safety data sheet for 2-Benzyl-5-bromoisoindoline-1,3-dione indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the chemical should be collected and disposed of in suitable and closed containers .

属性

IUPAC Name |

2-benzyl-5-bromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-6-7-12-13(8-11)15(19)17(14(12)18)9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOGZPQVJLPGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367355 | |

| Record name | 2-Benzyl-5-bromo-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-bromoisoindoline-1,3-dione | |

CAS RN |

82104-06-1 | |

| Record name | 2-Benzyl-5-bromo-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)